Methyl 2-(methylamino)-1,3-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(methylamino)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-6-8-4(3-11-6)5(9)10-2/h3H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUKNTHSNIHPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CO1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methylamine with a suitable oxazole precursor in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylamino)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce methylamino-substituted oxazoles.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocyclic Compounds
Methyl 2-(methylamino)-1,3-oxazole-4-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications that can lead to the development of novel compounds with unique properties.
Synthetic Routes
The synthesis typically involves the cyclization of appropriate precursors. A common method includes the reaction of methylamine with an oxazole precursor in the presence of bases like sodium hydroxide. The reaction conditions often utilize solvents such as ethanol or dimethylformamide (DMF) to facilitate the process.
Biological Applications
Enzyme Inhibitors and Probes
In biological research, this compound is utilized to study enzyme inhibitors and as a probe in biochemical assays. Its ability to interact with specific molecular targets makes it a valuable tool for investigating enzyme activity and cellular signaling pathways.
Anticancer Research
Recent studies have highlighted its potential in anticancer applications. For instance, derivatives of this compound have shown significant cytotoxic effects against various human cancer cell lines, including lung and breast cancer cells. The mechanism of action is believed to involve interference with critical cellular processes necessary for cancer cell survival.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in producing specialty chemicals and materials that exhibit specific properties. Its versatility allows it to be integrated into various chemical processes, enhancing the efficiency and effectiveness of product formulations.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of this compound derivatives against A549 lung cancer cells. The results indicated that certain derivatives exhibited potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin. The study emphasized the need for further investigation into the compound's mechanism of action and potential therapeutic applications.
Case Study 2: Enzyme Activity Modulation
Another investigation focused on the compound's effect on fatty acid synthase (FASN) activity, revealing that it inhibited FASN, leading to decreased lipogenesis in cancer cells. This inhibition was linked to reduced cellular proliferation and increased oxidative stress within treated cells.
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for heterocyclic compounds | Used in various synthetic routes |
| Biological Research | Study of enzyme inhibitors and biochemical probes | Significant interaction with enzymes |
| Anticancer Research | Cytotoxic effects against human cancer cell lines | Potent activity against lung and breast cancer cells |
| Industrial Production | Production of specialty chemicals | Enhances efficiency in chemical formulations |
Mechanism of Action
The mechanism of action of Methyl 2-(methylamino)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
Ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate (S-20A)
- Structure : Ethyl ester at position 4, 3-hydroxyphenyl at position 2 .
- Synthesis : Prepared via Suzuki-Miyaura coupling using ethyl 2-bromo-1,3-oxazole-4-carboxylate and (3-hydroxyphenyl)boronic acid .
- Applications : Intermediate in synthesizing HSD17B13 inhibitors, highlighting the role of aryl substituents in enzyme targeting .
Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
- Structure: Cyano group at the phenyl ring’s meta position .
- Properties :
- Significance: The electron-withdrawing cyano group enhances stability and may influence binding in aromatic stacking interactions.
Methyl 4-Halo-5-phenyl-1,3-oxazole-2-carboxylates
- Examples : Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (98% yield) and methyl 4-bromo-5-phenyl-1,3-oxazole-2-carboxylate (95% yield) .
- Key Differences : Carboxylate at position 2 (vs. 4 in the target compound) and halogen substituents at position 4. Positional isomerism affects electronic distribution and reactivity.
Functional Group Variations
Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate
- Structure : Azidomethyl group at position 2 .
- Applications: Azide functionality enables click chemistry for bioconjugation, a feature absent in the methylamino-substituted compound .
Pyridine Derivatives
- Examples : Methyl 2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylate (MW: 218.21 g/mol) .
Biological Activity
Methyl 2-(methylamino)-1,3-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of a methylamino group enhances its solubility and reactivity, making it a versatile compound in synthetic organic chemistry.
Key Properties:
- Molecular Formula : CHNO
- Melting Point : Approximately 100°C
- Solubility : Soluble in polar solvents such as water and methanol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazole ring can modulate enzyme activity by forming hydrogen bonds and engaging in π-π stacking interactions with target molecules . This interaction can lead to the inhibition of critical biochemical pathways, which is particularly relevant in the context of antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial properties:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for anticancer activity. Studies have shown that it can induce cytotoxic effects in various cancer cell lines. For instance, one study reported that derivatives of this compound exhibited significant cytotoxicity against human cancer cells with average GI50 values indicating effective growth inhibition .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxazole derivatives, including this compound. The results showed that these compounds effectively inhibited bacterial growth, suggesting their potential use in treating infections caused by resistant strains .
- Cytotoxicity Assessment : Another investigation focused on the anticancer properties of the compound. Researchers tested various derivatives against human cancer cell lines and found that certain modifications to the oxazole structure enhanced cytotoxic effects significantly, indicating a structure-activity relationship (SAR) that merits further exploration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(methylamino)-1,3-oxazole-4-carboxylate, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to minimize side reactions.
- Solvent Choice : Polar aprotic solvents like DMF or THF enhance reactivity .
- Catalysts : Use of bases (e.g., K₂CO₃) or coupling agents for amide bond formation.
- Purification : Silica gel chromatography (ethyl acetate/methanol gradients) achieves >90% purity .
- Yield Optimization : Continuous flow reactors reduce byproducts in scaled-up syntheses .
Q. How is the structural integrity of this compound validated experimentally?
- Analytical Techniques :
- LCMS : Confirms molecular weight (e.g., observed [M+H]+ matches theoretical m/z) .
- HPLC : Retention time consistency (e.g., 0.61–0.99 minutes under specific gradients) ensures purity .
- NMR : ¹H/¹³C NMR spectra verify substituent positions (e.g., methylamino and oxazole ring protons) .
Q. What are the stability profiles of this compound under standard laboratory conditions?
- Stability Data :
- Storage : Stable at –20°C in inert atmospheres; avoid prolonged exposure to light or moisture.
- Reactivity : Susceptible to hydrolysis in acidic/basic conditions; inert toward oxidizers at room temperature .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock .
Q. What strategies resolve contradictions in reported biological activities of oxazole derivatives like this compound?
- Approach :
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Structural Analogues : Compare bioactivity of this compound with its 5-amino or 4-chlorophenyl variants .
- Metabolic Stability : Assess liver microsome degradation rates to explain in vitro vs. in vivo discrepancies .
Q. Which methodologies are effective for tracing metabolic pathways of this compound in pharmacokinetic studies?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
